molecular formula C23H22N2O4S2 B2397980 (Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894675-78-6

(Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2397980
CAS RN: 894675-78-6
M. Wt: 454.56
InChI Key: JFMOKOVWRMTXOX-STZFKDTASA-N
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Description

(Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H22N2O4S2 and its molecular weight is 454.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Compounds similar to the one mentioned have been synthesized and characterized for their potential applications in photodynamic therapy (PDT). For instance, the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield substituted with benzenesulfonamide derivative groups containing Schiff base has been described. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Molecular and Spectroscopic Analysis

Another area of application involves the molecular and spectroscopic analysis of heterocyclic compounds. A study conducted on 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones synthesized from the reaction between 3-methylthiophene-2-carbaldehyde and different 4-amino-(3-p-methoxybenzyl/m-chlorobenzyl/phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-ones revealed insights into their geometric parameters, electronic, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties through experimental and DFT calculations (Beytur & Avinca, 2021).

Nematicidal and Antibacterial Agents

Furthermore, novel methylene-bisthiazolidinone derivatives have been synthesized and evaluated for their potential as nematicidal and antibacterial agents. The study involved the condensation of certain aldehydes with mercapto acids and primary aromatic amines in the presence of ZnCl2, demonstrating the versatility of these compounds in developing agents against nematodes and bacteria (Srinivas, Nagaraj, & Reddy, 2008).

properties

IUPAC Name

(3Z)-3-[[(4-methoxyphenyl)methylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-16-3-5-18(6-4-16)15-25-20-11-12-30-23(20)22(26)21(31(25,27)28)14-24-13-17-7-9-19(29-2)10-8-17/h3-12,14,24H,13,15H2,1-2H3/b21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMOKOVWRMTXOX-STZFKDTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNCC4=CC=C(C=C4)OC)S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NCC4=CC=C(C=C4)OC)/S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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